

Application Notes and Protocols for Butyl Sorbate in Preservative Systems

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Compound of Interest

Compound Name: Butyl sorbate

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Introduction

Butyl sorbate, the butyl ester of sorbic acid, is a preservative with effective antimicrobial properties against a range of microorganisms, including bacteria, yeast, and mold.[1] Its application is prevalent in the food, beverage, and personal care industries to extend product shelf life.[1] Belonging to the sorbate family, its mechanism of action is primarily understood to involve the disruption of microbial cell membranes and interference with essential metabolic pathways.[2] The efficacy of **butyl sorbate** is pH-dependent, with its undissociated form being the active component.[2] This document provides detailed application notes, protocols, and data for the utilization of **butyl sorbate** in preservative systems.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **butyl sorbate** is essential for its effective formulation.

Property	Value	Reference
Chemical Name	Butyl (2E,4E)-hexa-2,4-dienoate	[3]
CAS Number	7367-78-4	[4]
Molecular Formula	C10H16O2	[4]
Molecular Weight	168.23 g/mol	[4]
Appearance	Colorless clear liquid (estimated)	[5]
Boiling Point	221.00 to 223.00 °C @ 760.00 mm Hg	[5]
Flash Point	97.22 °C (TCC)	[5]
Solubility	Soluble in alcohol; Insoluble in water	[5]

Antimicrobial Efficacy

While specific Minimum Inhibitory Concentration (MIC) data for **butyl sorbate** against a wide range of microorganisms is not extensively published, data for related sorbates, such as potassium sorbate and sorbic acid, provide valuable insights into the expected efficacy. The antimicrobial activity of sorbates is known to be pH-dependent, with greater efficacy at lower pH values.[6]

Microorganism	Preservative	pH	MIC (µg/mL)	Reference
Staphylococcus aureus	Sorbic Acid	-	1250	[7]
Staphylococcus aureus	Potassium Sorbate	-	2500	[7]
Escherichia coli	Sorbic Acid	-	>5000	[7]
Escherichia coli	Potassium Sorbate	-	>10000	[7]
Erwinia carotovora	Sorbic Acid	5.5	25	[8]

Note: The provided MIC values are for sorbic acid and potassium sorbate and should be used as a general guide. It is crucial to perform specific efficacy testing for **butyl sorbate** in the intended formulation.

Synergistic Effects

The combination of **butyl sorbate** with other preservatives can lead to synergistic effects, enhancing the overall antimicrobial activity and allowing for lower concentrations of individual preservatives. While specific data for **butyl sorbate** is limited, studies on potassium sorbate have demonstrated synergy with compounds such as butylated hydroxyanisole (BHA).[9] The combination of potassium sorbate and BHA has shown slight inhibition of the natural microbial flora in raw turkey meat, where individual components did not.[9] Furthermore, certain combinations of potassium sorbate with NaCl, tertiary butylhydroquinone (TBRQ), and BHA have demonstrated synergistic inhibition against *Staphylococcus aureus*. [10][11]

Formulation Guidelines

The effective concentration of **butyl sorbate** in a formulation depends on various factors, including the product's composition, pH, and the expected microbial challenge.

Typical Use Levels:

While specific regulatory limits for **butyl sorbate** in all applications are not uniformly defined, related compounds like potassium sorbate are used at concentrations of 0.1–0.2% in oral and topical formulations.[12] It is recommended to start with a low concentration and perform preservative efficacy testing to determine the optimal level for a specific formulation.

pH Considerations:

The antimicrobial activity of sorbates is highly dependent on the pH of the formulation. They are most effective in acidic conditions (pH below 6.5) where the undissociated form of the acid predominates.

Solubility:

Butyl sorbate is soluble in alcohol and insoluble in water.[5] This characteristic should be considered during the formulation process to ensure its proper dispersion and efficacy. For aqueous-based formulations, the use of co-solvents or emulsifiers may be necessary.

Experimental Protocols

Preservative Efficacy Testing (Challenge Test)

A preservative efficacy test, or challenge test, is essential to determine the effectiveness of a preservative system in a specific formulation.[1] The following is a general protocol based on the principles of the USP <51> test.[6]

Objective: To evaluate the antimicrobial effectiveness of a preservative system containing **butyl sorbate** in a given formulation.

Materials:

- Test product formulated with **butyl sorbate**.
- Control product (without preservative).
- Standard challenge microorganisms (e.g., *Staphylococcus aureus* ATCC 6538, *Pseudomonas aeruginosa* ATCC 9027, *Escherichia coli* ATCC 8739, *Candida albicans* ATCC 10231, *Aspergillus brasiliensis* ATCC 16404).[6]

- Sterile culture media (e.g., Tryptic Soy Broth/Agar for bacteria, Sabouraud Dextrose Broth/Agar for fungi).
- Sterile containers.
- Incubators.
- Equipment for microbial enumeration (e.g., plate counters).

Procedure:

- Inoculum Preparation: Prepare standardized suspensions of each challenge microorganism.
- Inoculation: Inoculate separate containers of the test product with each microorganism to achieve a final concentration of approximately 10^5 to 10^6 colony-forming units (CFU) per mL or gram of the product.[6]
- Incubation: Store the inoculated containers at a specified temperature (e.g., 20-25°C) for a defined period (typically 28 days).
- Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw samples from each container and determine the number of viable microorganisms using standard plate count methods.
- Evaluation: Compare the microbial counts at each interval to the initial inoculum level. The preservative system is considered effective if it meets the acceptance criteria defined by the relevant pharmacopeia or regulatory guideline (e.g., a specified log reduction in microbial count).

Visualizations

Antimicrobial Mechanism of Sorbates

The primary antimicrobial mechanism of sorbates involves the disruption of the microbial cell membrane and the inhibition of key metabolic enzymes.

Caption: Proposed mechanism of action for **butyl sorbate**.

Preservative Efficacy Test Workflow

The following diagram illustrates the key steps involved in a preservative efficacy test.

Caption: Workflow for a preservative efficacy (challenge) test.

Logical Framework for Preservative System Development

This diagram outlines a logical approach to developing a preservative system incorporating **butyl sorbate**.

Caption: Logical workflow for developing a preservative system.

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